molecular formula C13H12O5 B2415131 [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 314742-22-8

[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Cat. No.: B2415131
CAS No.: 314742-22-8
M. Wt: 248.234
InChI Key: IXQLKTMNNSRLAE-UHFFFAOYSA-N
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Description

“[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid” is a chemical compound with the CAS Number: 314742-22-8 . It has a molecular weight of 248.24 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12O5/c1-2-8-5-13 (16)18-11-6-9 (3-4-10 (8)11)17-7-12 (14)15/h3-6H,2,7H2,1H3, (H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 248.24 . The InChI code for this compound is 1S/C13H12O5/c1-2-8-5-13 (16)18-11-6-9 (3-4-10 (8)11)17-7-12 (14)15/h3-6H,2,7H2,1H3, (H,14,15) .

Scientific Research Applications

  • Chemical Synthesis and Antibacterial Activity

    • The compound [(7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic acid], closely related to [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, has been used as a base for synthesizing various chemical derivatives, such as thiazolidin-4-ones and Schiff's bases, which are then screened for their antibacterial activities against both Gram-positive and Gram-negative bacteria (Čačić et al., 2009).
  • Synthesis of Novel Triazole Derivatives and Biological Applications

    • Research has been conducted on synthesizing novel triazole derivatives based on 4-methyl-2-oxo-2H-chromen-7-yl-oxyacetic acid, which is structurally similar to this compound. These derivatives have been explored for diverse biological applications, demonstrating the compound's potential in creating biologically active materials (Mottaghinejad & Alibakhshi, 2018).
  • Development of Photoactive Cellulose Derivatives

    • A derivative of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid has been used in the synthesis of photoactive cellulose derivatives. These derivatives are significant in the design of smart materials due to their light-triggered photodimerization properties, indicating potential applications in material science and engineering (Wondraczek, Pfeifer, & Heinze, 2012).
  • Antioxidant Activity of Coumarin Derivatives

    • Studies on coumarin derivatives, which include compounds structurally related to this compound, have shown significant antioxidant activities. These findings suggest the compound's relevance in the development of new antioxidants for various applications (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).
  • Synthesis and Antineoplastic Activity

    • There has been research into the synthesis of various derivatives of 2H-chromen-3-yl-acetic acids and evaluating their antineoplastic activities on human tumor cell lines. This highlights the potential use of these compounds in cancer research and treatment (Gašparová, Koiš, Lácová, Kováčová, & Boháč, 2013).

Properties

IUPAC Name

2-(4-ethyl-2-oxochromen-7-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-2-8-5-13(16)18-11-6-9(3-4-10(8)11)17-7-12(14)15/h3-6H,2,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQLKTMNNSRLAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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